molecular formula C12H10FNO B175614 [6-(4-Fluorophenyl)pyridin-3-YL]methanol CAS No. 135958-92-8

[6-(4-Fluorophenyl)pyridin-3-YL]methanol

Cat. No.: B175614
CAS No.: 135958-92-8
M. Wt: 203.21 g/mol
InChI Key: HRJSEQHITGOQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(4-Fluorophenyl)pyridin-3-YL]methanol is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Fluorophenyl)pyridin-3-YL]methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyridine.

    Reduction to Methanol: The final step involves the reduction of the pyridine ring to introduce the methanol group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

[6-(4-Fluorophenyl)pyridin-3-YL]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with unique properties, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

    [6-(4-Chlorophenyl)pyridin-3-YL]methanol: Similar structure but with a chlorine atom instead of fluorine.

    [6-(4-Bromophenyl)pyridin-3-YL]methanol: Similar structure but with a bromine atom instead of fluorine.

    [6-(4-Methylphenyl)pyridin-3-YL]methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in [6-(4-Fluorophenyl)pyridin-3-YL]methanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

[6-(4-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJSEQHITGOQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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